molecular formula C8H6ClNO B15364648 5-Chloro-3-methylfuro[3,2-b]pyridine

5-Chloro-3-methylfuro[3,2-b]pyridine

Cat. No.: B15364648
M. Wt: 167.59 g/mol
InChI Key: KJJHQJPEMQSEBC-UHFFFAOYSA-N
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Description

5-Chloro-3-methylfuro[3,2-b]pyridine is a heterocyclic compound featuring a fused furan and pyridine ring system. The chloro substituent at position 5 and methyl group at position 3 contribute to its unique electronic and steric properties.

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

5-chloro-3-methylfuro[3,2-b]pyridine

InChI

InChI=1S/C8H6ClNO/c1-5-4-11-6-2-3-7(9)10-8(5)6/h2-4H,1H3

InChI Key

KJJHQJPEMQSEBC-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1N=C(C=C2)Cl

Origin of Product

United States

Scientific Research Applications

Chemistry: 5-Chloro-3-methylfuro[3,2-b]pyridine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases.

Industry: The compound is used in the development of new materials and chemicals, including dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism by which 5-Chloro-3-methylfuro[3,2-b]pyridine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular signaling pathways or DNA replication.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.

  • Anticancer Activity: Interferes with signaling pathways such as PI3K/Akt or DNA replication.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include thieno[3,2-b]pyridines, substituted pyridines, and quinoline derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and biological activity:

Compound Core Structure Substituents Purity Biological Activity/Application References
5-Chloro-3-methylfuro[3,2-b]pyridine Furo[3,2-b]pyridine Cl (C5), CH₃ (C3) N/A Hh pathway inhibition (inferred)
5-Chloro-3-methylthieno[3,2-b]pyridine Thieno[3,2-b]pyridine Cl (C5), CH₃ (C3) >97% Research use (no specific activity stated)
2-Amino-4-(2-Chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Bipyridine system Cl, substituted phenyl groups N/A Anticancer, antimicrobial applications
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine Pyridine Cl (C5), Cl-CH₂ (C2), CF₃ (C3) 95% Intermediate in agrochemical synthesis
3-Chloro-5-dimethoxymethylpyridine Pyridine Cl (C3), CH(OCH₃)₂ (C5) N/A Synthetic intermediate

Key Differences and Implications

  • Thieno derivatives may exhibit higher lipophilicity compared to furo analogs .
  • Substituent Effects :
    • Chlorine Position : In this compound, the chloro group at C5 may enhance electrophilic reactivity, whereas chloro groups at C2 or C3 in other pyridines (e.g., 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine) influence steric hindrance and metabolic stability .
    • Functional Groups : Methoxy (e.g., 3-Chloro-5-dimethoxymethylpyridine) or trifluoromethyl groups increase solubility or resistance to enzymatic degradation compared to methyl groups .
  • Biological Activity : Furo[3,2-b]pyridine derivatives show specific Hh pathway inhibition, while bipyridine systems with substituted phenyl groups demonstrate broader antimicrobial and anticancer properties .

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